
BGB-290
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Description
BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor this compound selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi
Scientific Research Applications
Combination Therapy with Temozolomide
BGB-290 has been extensively studied in combination with temozolomide (TMZ), a standard chemotherapy agent. This combination is particularly relevant for treating gliomas and other solid tumors.
Clinical Trials
- Phase 1b Study (this compound-103) : This study assessed the safety and tolerability of this compound combined with TMZ in patients with locally advanced or metastatic solid tumors. The trial aimed to establish the maximum tolerated dose (MTD) and evaluate anti-tumor activity across various cancer types, including ovarian, breast, and gastric cancers .
- Target Validation Study : A Phase 1 trial focused on adolescent and young adult patients with IDH1/2-mutant gliomas. The study aims to determine the MTD of this compound and evaluate its efficacy when combined with TMZ. Preliminary results suggest that this combination may improve progression-free survival (PFS) compared to historical controls .
Efficacy in Specific Tumor Types
This compound has shown promise in treating specific cancers characterized by genetic mutations that render them sensitive to PARP inhibition.
Case Studies
Mechanistic Insights
The mechanism of action for this compound involves the inhibition of PARP enzymes, which are crucial for single-strand DNA break repair. Tumors with HRD or specific mutations (like IDH1/2) often exhibit increased sensitivity to PARP inhibitors due to their reliance on alternative DNA repair pathways.
Research Findings
- Studies have demonstrated that this compound effectively induces synthetic lethality in HRD tumors, particularly when combined with agents like TMZ that cause DNA damage .
- The drug's ability to enhance the effects of chemotherapy is attributed to its role in blocking DNA repair mechanisms, leading to increased tumor cell death.
Properties
Molecular Formula |
C25H17F3N4O3 |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BGB-290; BGB 290; BGB290.; Unknown |
Origin of Product |
United States |
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